![molecular formula C18H19N3O B1299908 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-70-6](/img/structure/B1299908.png)
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Overview
Description
Synthesis and Characterization
The synthesis of 2,6-di(quinolin-8-yl)pyridines, which are structurally related to the compound of interest, 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or a one-step ring-forming reaction that generates the central pyridine ring . These methods provide a potential pathway for the synthesis of related quinolinone compounds. The characterization of these compounds includes X-ray crystal structures and 1H NMR shifts, which are crucial for understanding the molecular structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . Additionally, 1H NMR data suggest intramolecular stacking of quinoline units, which could be relevant for understanding the structural features of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one . These techniques are essential for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one are not detailed in the provided papers, the synthesis of related compounds involves transformations that could be applicable. For instance, the ring transformation process used to synthesize 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones from furo[2,3-b]quinoxaline hydrochloride could offer insights into potential reactions involving the quinolinone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of a novel class of chain-breaking antioxidants, 6-substituted-2,4-dimethyl-3-pyridinols, have been studied . These compounds share a pyridine moiety with the compound of interest and exhibit interesting antioxidant properties. The basicity of these pyridinols approaches physiological pH with increasing electron density in the ring, which could be relevant when considering the properties of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one . The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals in organic solutions have been examined, providing a case study for the antioxidant potential of related compounds .
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are known for their application as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to the high electron density associated with quinoline derivatives, which contain polar substituents like hydroxyl, methoxy, amino, and nitro groups. These groups effectively adsorb and establish coordination bonds, showcasing the potential of quinoline derivatives in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Organic Synthesis
Quinoline derivatives play a crucial role in the synthesis of complex organic molecules. They serve as key intermediates and reactants in various synthetic strategies aimed at constructing polycyclic systems, including other heterocycles. The versatility of quinoline derivatives, due to their distinct reactivities compared to simple alcohols or alkynes, provides diverse possibilities for novel synthetic approaches. This versatility is particularly valuable in medicinal chemistry and drug discovery, where quinoline-based compounds are integral to the development of pharmaceuticals, antibiotics, dyes, and agrochemicals (Mishra, Nair, & Baire, 2022).
Quinoline Derivatives in Photocatalysis
Quinoline derivatives are also recognized for their role in the photocatalytic degradation of pollutants. Their intermediate products, especially in the presence of photocatalysts like TiO2 under UV light, contribute to our understanding of photocatalytic pathways. This degradation process not only highlights the potential for quinoline derivatives in environmental remediation by mineralizing various pollutants but also aids in understanding the complexity of photocatalytic degradations. These insights are crucial for developing efficient methods to treat contaminated water and reduce environmental pollutants (Pichat, 1997).
Mechanism of Action
Target of Action
The primary targets of the compound “6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” are currently unknown. It’s worth noting that compounds containing indole and imidazole scaffolds, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole and imidazole derivatives, it can be hypothesized that this compound may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and imidazole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with structurally similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
6,8-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)17-15(7-12)8-16(18(22)21-17)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKXQAMMQOZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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